1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a unique combination of furan, pyrazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the urea linkage: This step involves the reaction of the pyrazole-furan intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Halogenated aromatic compounds, nitro derivatives.
Scientific Research Applications
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic or mechanical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea: Lacks the methyl group on the pyrazole ring.
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness: 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea is unique due to the presence of both furan and pyrazole rings, which confer specific electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-23-17(18-10-6-12-25-18)13-16(22-23)14-21-19(24)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRNQLKKNOGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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